Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane
Brand Name: Vulcanchem
CAS No.: 919488-50-9
VCID: VC16927587
InChI: InChI=1S/C34H38Se2/c1-27-9-17-31(18-10-27)33-21-13-29(14-22-33)7-3-5-25-35-36-26-6-4-8-30-15-23-34(24-16-30)32-19-11-28(2)12-20-32/h9-24H,3-8,25-26H2,1-2H3
SMILES:
Molecular Formula: C34H38Se2
Molecular Weight: 604.6 g/mol

Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane

CAS No.: 919488-50-9

Cat. No.: VC16927587

Molecular Formula: C34H38Se2

Molecular Weight: 604.6 g/mol

* For research use only. Not for human or veterinary use.

Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane - 919488-50-9

Specification

CAS No. 919488-50-9
Molecular Formula C34H38Se2
Molecular Weight 604.6 g/mol
IUPAC Name 1-methyl-4-[4-[4-[4-[4-(4-methylphenyl)phenyl]butyldiselanyl]butyl]phenyl]benzene
Standard InChI InChI=1S/C34H38Se2/c1-27-9-17-31(18-10-27)33-21-13-29(14-22-33)7-3-5-25-35-36-26-6-4-8-30-15-23-34(24-16-30)32-19-11-28(2)12-20-32/h9-24H,3-8,25-26H2,1-2H3
Standard InChI Key VGYPNKDURDGZIO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se][Se]CCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane, delineates its molecular architecture:

  • A diselane core (Se-Se) forms the central motif.

  • Two 4-(4'-methylbiphenyl)butyl groups are symmetrically attached to each selenium atom.

  • The biphenyl moiety comprises two benzene rings linked at the 1,1'-positions, with a methyl group at the 4'-position of one ring.

Molecular Formula: C₃₄H₃₈Se₂
Molecular Weight: 634.6 g/mol (calculated).

Comparative analysis with structurally similar compounds, such as bis(4′-methyl-1,1′-biphenyl-4-yl) perselenide (C₂₆H₂₂Se₂) , reveals that the addition of butyl spacers in the query compound introduces enhanced conformational flexibility. This structural modification likely influences solubility, reactivity, and intermolecular interactions.

Synthetic Strategies and Reaction Pathways

While no direct synthesis of bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane has been reported, established methods for analogous diselenides provide a framework for its potential preparation.

Selenolate Coupling Reactions

A plausible route involves the reaction of 4-(4'-methylbiphenyl)butyl halides with potassium selenocyanate (KSeCN), followed by alkaline hydrolysis to generate selenolate intermediates. Subsequent oxidative coupling of these intermediates could yield the target diselenide. This method mirrors the synthesis of bis(4,5-dimethyl-2-nitrophenyl)diselane, where xylyl halides react with KSeCN under alkaline conditions (65°C, K₃PO₄, H₂O).

Hypothetical Reaction Scheme:

  • Halide Preparation:
    4-(4’-Methylbiphenyl)butanolHX4-(4’-Methylbiphenyl)butyl halide\text{4-(4'-Methylbiphenyl)butanol} \xrightarrow{\text{HX}} \text{4-(4'-Methylbiphenyl)butyl halide}

  • Selenolate Formation:
    Butyl halide+KSeCNButyl selenocyanateOHButyl selenolate\text{Butyl halide} + \text{KSeCN} \rightarrow \text{Butyl selenocyanate} \xrightarrow{\text{OH}^-} \text{Butyl selenolate}

  • Oxidative Coupling:
    2Butyl selenolateO2Diselane+2H2O2 \, \text{Butyl selenolate} \xrightarrow{\text{O}_2} \text{Diselane} + 2 \, \text{H}_2\text{O}

Industrial Scalability Challenges

Industrial production would require optimization of solvent systems and temperature controls to manage the reactivity of selenium intermediates. The use of water as a solvent, as demonstrated in, aligns with green chemistry principles but may necessitate phase-transfer catalysts for biphenyl-containing substrates.

Physicochemical Properties

Spectral Characteristics

While experimental data for the query compound is unavailable, related diselenides exhibit distinct spectroscopic signatures:

  • ¹H NMR: Methyl groups on biphenyl rings resonate at δ 2.3–2.5 ppm, while aromatic protons appear as multiplet signals between δ 6.8–7.6 ppm .

  • ¹³C NMR: Quaternary carbons adjacent to selenium atoms are deshielded, typically observed at δ 125–135 ppm .

  • UV-Vis: Diselenides often show absorption bands near 250–300 nm due to Se-Se σ→σ* transitions.

Thermal Stability

The Se-Se bond in diselenides generally exhibits moderate thermal stability, with decomposition temperatures ranging from 150–250°C. The butyl spacers in the query compound may lower melting points compared to rigid analogs like bis(4′-methylbiphenyl)diselane (m.p. ~180°C) .

Biological and Redox Activity

Organoselenium compounds are renowned for their redox-modulating properties. While no cytotoxicity data exists for the query compound, structurally related diselenides demonstrate dose-dependent prooxidant and antioxidant effects:

Prooxidant Mechanisms

In cancer cell lines (e.g., MCF-7, CCRF-CEM), diselenides induce apoptosis via reactive oxygen species (ROS) generation and mitochondrial membrane depolarization. The nitro groups in enhance electron-withdrawing effects, but methyl substituents in the query compound may attenuate redox activity.

Applications in Materials Science

Nonlinear Optical Materials

Noncentrosymmetric diselenides, such as the sulfonate ester in , exhibit second-harmonic generation (SHG) properties. The query compound’s biphenyl groups and flexible butyl chains could promote crystalline packing conducive to SHG activity.

Catalytic Applications

Diselenides serve as precatalysts in cross-coupling reactions. The butyl spacers may improve solubility in nonpolar solvents, broadening substrate compatibility.

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